beta-Myrcene-d6

描述

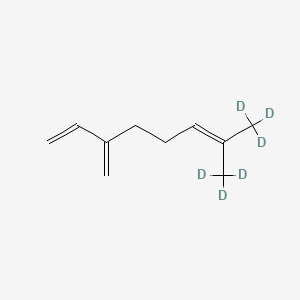

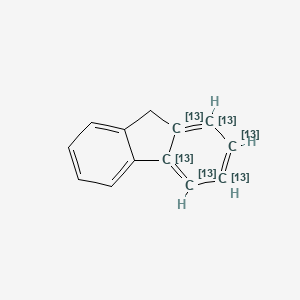

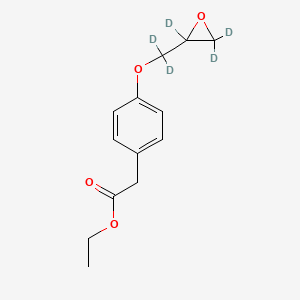

Beta-Myrcene-d6: is a deuterated form of beta-myrcene, a noncyclic monoterpene. Beta-myrcene is a naturally occurring compound found in various plants such as lemongrass, hops, basil, mangos, and ginger . It is recognized for its sedative, muscle relaxant, anti-inflammatory, and analgesic properties . The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of beta-myrcene.

作用机制

Target of Action

Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .

Mode of Action

Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .

Biochemical Pathways

Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .

Pharmacokinetics

It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .

Result of Action

The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .

Action Environment

The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .

生化分析

Biochemical Properties

Beta-Myrcene-d6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the biotransformation of beta-myrcene into value-added compounds with enhanced organoleptic and therapeutic properties . This process is performed by resorting to the specialized enzymatic machinery of beta-myrcene-biotransforming bacteria .

Cellular Effects

This compound has potential biological activity, especially in HeLa cells . In this cell line, it leads to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage . It is also recognized as a sedative and muscle relaxant with anti-inflammatory and analgesic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been shown to act upon the CB-2 receptors in the body in much the same way as CBD . As such, it is an anti-inflammatory, analgesic, and also helpful in the fight against cancer by promoting cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound is safe and non-toxic , suggesting stability and minimal degradation over time.

Dosage Effects in Animal Models

Studies have shown that this compound has both pain-relieving and sedative effects in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it was metabolized with D. gossypina ATCC 10936 to the diol and a side product . It was also metabolized with G. applanatum, P. flabellatus, and P. sajor-caju to myrcenol .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Myrcene-d6 can be synthesized through the deuteration of beta-myrcene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods: The industrial production of this compound involves the large-scale deuteration of beta-myrcene. This process requires specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium atoms. The final product is then purified to obtain this compound with high isotopic purity .

化学反应分析

Types of Reactions: Beta-Myrcene-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas (H2) and metal catalysts (e.g., palladium) are used.

Substitution: Various reagents, including halogens and organometallic compounds, are used for substitution reactions.

Major Products:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated and other substituted derivatives.

科学研究应用

Beta-Myrcene-d6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the production of fragrances, flavors, and other industrial products.

相似化合物的比较

Beta-Myrcene-d6 is compared with other similar compounds, such as:

Alpha-Myrcene: An isomer of beta-myrcene with similar properties but different structural arrangement.

Limonene: Another monoterpene with similar applications but distinct chemical structure and properties.

Geraniol: A monoterpenoid with similar fragrance and flavor applications but different biological activities.

Uniqueness: this compound is unique due to its deuterated nature, which allows for detailed studies of its metabolism and pharmacokinetics. This makes it a valuable tool in scientific research for understanding the behavior of beta-myrcene in biological systems .

属性

IUPAC Name |

8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676050 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75351-99-4 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)